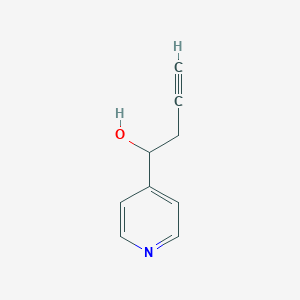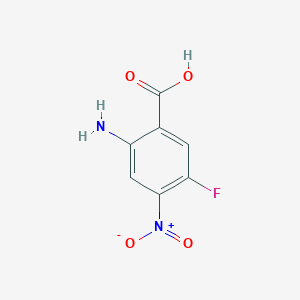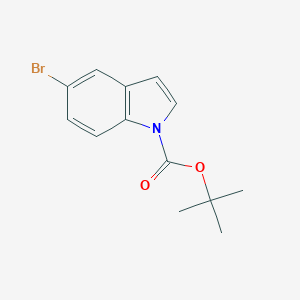
1-(4-Pyridyl)-3-butyn-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Pyridyl)-3-butyn-1-ol, also known as PBO, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. PBO is a highly reactive compound that contains both a pyridine ring and an alkyne group, making it an attractive candidate for use in a variety of chemical reactions and processes. In
作用機序
The mechanism of action of 1-(4-Pyridyl)-3-butyn-1-ol is not well understood, but it is believed to be due to its ability to act as a nucleophile and form covalent bonds with other molecules. 1-(4-Pyridyl)-3-butyn-1-ol has been shown to react with a variety of electrophiles, including alkyl halides, aryl halides, and aldehydes, through the formation of a carbon-carbon bond. In addition, 1-(4-Pyridyl)-3-butyn-1-ol has been shown to be an effective catalyst in a number of reactions, including the Sonogashira coupling reaction and the Suzuki-Miyaura cross-coupling reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(4-Pyridyl)-3-butyn-1-ol are not well understood, but it is believed to have potential as a therapeutic agent due to its ability to interact with biological systems. 1-(4-Pyridyl)-3-butyn-1-ol has been shown to have anti-tumor activity in a number of cancer cell lines, and has been shown to inhibit the growth of tumor cells in animal models. In addition, 1-(4-Pyridyl)-3-butyn-1-ol has been shown to have antibacterial activity against a number of bacterial strains, including Staphylococcus aureus and Escherichia coli.
実験室実験の利点と制限
One of the main advantages of using 1-(4-Pyridyl)-3-butyn-1-ol in lab experiments is its high reactivity and versatility. 1-(4-Pyridyl)-3-butyn-1-ol can be used as a ligand in metal-catalyzed reactions, as a building block in the synthesis of pharmaceuticals and natural products, and as a tool for studying biological systems. In addition, 1-(4-Pyridyl)-3-butyn-1-ol is relatively inexpensive and easy to synthesize, making it an attractive candidate for use in a variety of research applications. However, one of the main limitations of using 1-(4-Pyridyl)-3-butyn-1-ol is its potential toxicity and instability. 1-(4-Pyridyl)-3-butyn-1-ol can be highly reactive and may pose a risk to researchers if not handled properly.
将来の方向性
There are a number of future directions for research on 1-(4-Pyridyl)-3-butyn-1-ol, including its potential use as a therapeutic agent, its role in biological systems, and its applications in materials science. One area of research is the development of 1-(4-Pyridyl)-3-butyn-1-ol-based drugs for the treatment of cancer and other diseases. Another area of research is the use of 1-(4-Pyridyl)-3-butyn-1-ol as a tool for studying biological systems, including its use as a fluorescent probe for imaging of cells and tissues. Finally, 1-(4-Pyridyl)-3-butyn-1-ol has potential applications in materials science, including its use as a building block for the synthesis of new materials with unique properties.
合成法
The synthesis of 1-(4-Pyridyl)-3-butyn-1-ol can be achieved through a variety of methods, including the Sonogashira coupling reaction and the Pd-catalyzed cross-coupling reaction. The Sonogashira coupling reaction involves the reaction of 4-chloropyridine with acetylene in the presence of a palladium catalyst and a copper co-catalyst. The Pd-catalyzed cross-coupling reaction involves the reaction of 4-bromo- or 4-iodopyridine with butyn-1-ol in the presence of a palladium catalyst and a base. Both methods have been shown to be effective in producing high yields of 1-(4-Pyridyl)-3-butyn-1-ol.
科学的研究の応用
1-(4-Pyridyl)-3-butyn-1-ol has been used in a variety of scientific research applications, including as a ligand in metal-catalyzed reactions, as a building block in the synthesis of pharmaceuticals and natural products, and as a tool for studying biological systems. 1-(4-Pyridyl)-3-butyn-1-ol has been shown to be an effective ligand in a number of metal-catalyzed reactions, including the Suzuki-Miyaura cross-coupling reaction and the Heck reaction. In addition, 1-(4-Pyridyl)-3-butyn-1-ol has been used as a building block in the synthesis of a number of natural products and pharmaceuticals, including the anti-cancer agent (-)-actinophyllic acid and the anti-tumor agent (-)-cylindrocyclophanes. Finally, 1-(4-Pyridyl)-3-butyn-1-ol has been used as a tool for studying biological systems, including its use as a fluorescent probe for imaging of cells and tissues.
特性
CAS番号 |
184827-11-0 |
|---|---|
製品名 |
1-(4-Pyridyl)-3-butyn-1-ol |
分子式 |
C9H9NO |
分子量 |
147.17 g/mol |
IUPAC名 |
1-pyridin-4-ylbut-3-yn-1-ol |
InChI |
InChI=1S/C9H9NO/c1-2-3-9(11)8-4-6-10-7-5-8/h1,4-7,9,11H,3H2 |
InChIキー |
HRMRFTFZGIVTLE-UHFFFAOYSA-N |
SMILES |
C#CCC(C1=CC=NC=C1)O |
正規SMILES |
C#CCC(C1=CC=NC=C1)O |
同義語 |
4-Pyridinemethanol,alpha-2-propynyl-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3,3-Dichloro-1-oxaspiro[3.4]octan-2-one](/img/structure/B60326.png)

![7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B60328.png)




![3-[(3-Hydroxypropyl)disulfanyl]-1-propanol](/img/structure/B60346.png)
![3-methyl-4,5-dihydroisoxazolo[5,4-b]pyridin-6(7H)-one](/img/structure/B60347.png)
![(1R,2S,3S,6R,7S)-tricyclo[5.2.1.02,6]dec-8-en-3-amine](/img/structure/B60348.png)


